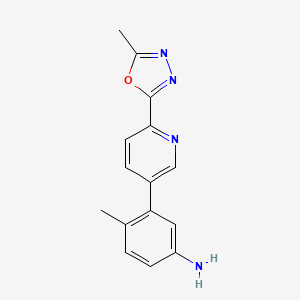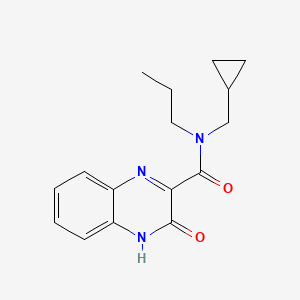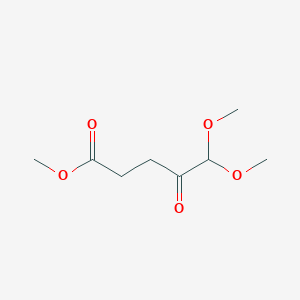![molecular formula C16H23NO2 B13873062 Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate CAS No. 1035270-82-6](/img/structure/B13873062.png)
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a dimethyl-substituted piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3,3-dimethylpiperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Reduction: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzyl alcohol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing pain perception or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
- Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
- 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Uniqueness
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is unique due to its specific substitution pattern on the piperidine ring and the presence of a methyl ester group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
1035270-82-6 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C16H23NO2/c1-16(2)9-4-10-17(12-16)11-13-5-7-14(8-6-13)15(18)19-3/h5-8H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
IHDDUYLMOHBDEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)CC2=CC=C(C=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13873002.png)


![1-Chloro-7-[(2-methylpropan-2-yl)oxy]heptane](/img/structure/B13873010.png)



![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
